2-Ethyl-1,3-thiazole-5-sulfonamide
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Overview
Description
2-Ethyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 2-Ethyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-ethylthiazole with sulfonamide derivatives under controlled conditions. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Ethyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert sulfonamides to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Scientific Research Applications
2-Ethyl-1,3-thiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial replication .
Comparison with Similar Compounds
2-Ethyl-1,3-thiazole-5-sulfonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C5H8N2O2S2 |
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Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-ethyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C5H8N2O2S2/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |
InChI Key |
XNKLFLBTLWXBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
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